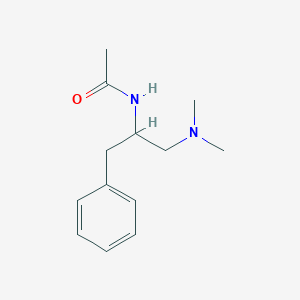
ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is notable for its unique structure, which includes a methano bridge, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can be further modified to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indazole ring, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions include various substituted indazoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indole-2-carboxylate derivatives: Compounds with similar chemical properties and biological activities.
Uniqueness
Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is unique due to its methano bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indazole derivatives and makes it a valuable compound for research and development.
Propiedades
IUPAC Name |
ethyl 3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-8-6-3-4-7(5-6)9(8)12-13-10/h6-7H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGBROKNYDIEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate](/img/structure/B8253307.png)
![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B8253325.png)

![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)


![1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene](/img/structure/B8253376.png)

![1-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B8253394.png)
![1-[2-Methyl-4,6-bis(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B8253402.png)


